4-[(phenylthio)methyl]-N-propylbenzamide
Description
4-[(Phenylthio)methyl]-N-propylbenzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) modified with two key substituents:
- (Phenylthio)methyl group: Positioned at the para position of the benzene ring, this substituent introduces a sulfur atom bonded to a phenyl group, which may alter electronic properties and enable unique intermolecular interactions (e.g., hydrophobic or π-π stacking interactions).
Properties
IUPAC Name |
4-(phenylsulfanylmethyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-12-18-17(19)15-10-8-14(9-11-15)13-20-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUINBUFKVSPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize the properties of 4-[(phenylthio)methyl]-N-propylbenzamide, we compare it with structurally related benzamide derivatives, focusing on substituent effects and reported activities.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties of Analogous Compounds
| Compound Name | Substituents/Modifications | Key Properties/Activities | Reference |
|---|---|---|---|
| This compound | - N-propyl - 4-(phenylthio)methyl |
High lipophilicity; potential for sulfur-mediated interactions | — |
| N-(4-(4-Methylphenyl)-1,3-thiazol-2-yl)benzamide | - Thiazole ring - 4-methylphenyl |
Enhanced binding affinity to kinase targets | |
| 4-(Dipropylsulfamoyl)benzamide | - Dipropylsulfamoyl group | Improved metabolic stability | |
| N-[4-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide | - Hydrazinocarbonyl - 2-methyl |
Antimicrobial activity (e.g., against E. coli) | |
| 3-(Benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide | - Benzylsulfonyl - Methylthio |
Dual sulfonyl/thioether functionality; precursor for drug synthesis |
Substituent Impact Analysis
- N-propyl vs. Other Alkyl Chains : The N-propyl group in the target compound may offer a balance between lipophilicity and steric hindrance compared to shorter (e.g., methyl) or bulkier (e.g., butan-2-yl) alkyl chains seen in analogs like N-[4-(butan-2-yl)phenyl]-2-methylbenzamide .
- Phenylthio vs. Sulfonamide/Sulfonyl Groups : The phenylthio group (C₆H₅S-) differs from sulfonamide (-SO₂NH₂) or sulfonyl (-SO₂-) groups in electronic properties. Sulfonamides (e.g., 4-(dipropylsulfamoyl)benzamide ) are more polar and often enhance solubility, whereas phenylthio groups may prioritize hydrophobic interactions.
- Thioether vs. Thiazole Moieties : Thiazole-containing analogs (e.g., N-(4-(4-methylphenyl)-1,3-thiazol-2-yl)benzamide ) exhibit heterocyclic aromaticity, which can improve binding to biological targets through hydrogen bonding or π-stacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
